molecular formula C26H32N4O6 B11176467 Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11176467
M. Wt: 496.6 g/mol
InChI Key: CBEQSWYDIKCIBV-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a tetrahydropyrimidine core, and multiple methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Tetrahydropyrimidines: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings but different functional groups.

    Methoxyphenyl Compounds: Compounds with methoxy groups on aromatic rings but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O6/c1-5-36-25(32)22-23(17-10-11-20(34-3)21(16-17)35-4)27-26(28-24(22)31)30-14-12-29(13-15-30)18-8-6-7-9-19(18)33-2/h6-11,16,22-23H,5,12-15H2,1-4H3,(H,27,28,31)

InChI Key

CBEQSWYDIKCIBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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